molecular formula C24H31ClN2O4 B13010018 Fmoc-D-Lys(Me)2-OH.HCl

Fmoc-D-Lys(Me)2-OH.HCl

Cat. No.: B13010018
M. Wt: 447.0 g/mol
InChI Key: IOJHRAFPTHMKOM-VZYDHVRKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-Lys(Me)2-OH.HCl involves several steps. Initially, Nα-Fmoc-Nε-(benzyl, methyl)-lysine hydrochloride is subjected to reductive benzylation and reductive methylation in the presence of triethylamine and Boc anhydride in anhydrous dichloromethane . This process results in the formation of the desired dimethyl-lysine derivative.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of amino acids to a growing peptide chain, with this compound being incorporated at the appropriate position .

Properties

Molecular Formula

C24H31ClN2O4

Molecular Weight

447.0 g/mol

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(propan-2-ylamino)hexanoic acid;hydrochloride

InChI

InChI=1S/C24H30N2O4.ClH/c1-16(2)25-14-8-7-13-22(23(27)28)26-24(29)30-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21;/h3-6,9-12,16,21-22,25H,7-8,13-15H2,1-2H3,(H,26,29)(H,27,28);1H/t22-;/m1./s1

InChI Key

IOJHRAFPTHMKOM-VZYDHVRKSA-N

Isomeric SMILES

CC(C)NCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl

Canonical SMILES

CC(C)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl

Origin of Product

United States

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